molecular formula C12H15BrO3 B6164835 2-bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 945612-58-8

2-bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B6164835
CAS No.: 945612-58-8
M. Wt: 287.15 g/mol
InChI Key: QQXPFRSHZAMRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C12H15BrO3. It is a brominated aromatic ketone, often used in research and development for its unique chemical properties. The compound is characterized by the presence of a bromine atom, a methoxy group, and a propan-2-yloxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-methoxyphenyl ethanol with bromoacetic acid to form 2-bromo-1-(4-methoxyphenyl)ethanol. This intermediate is then reacted with propan-2-ol under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and propan-2-yloxy groups can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one is unique due to the presence of both methoxy and propan-2-yloxy groups, which provide distinct electronic and steric properties. These features make it a valuable intermediate for the synthesis of a wide range of organic compounds and enhance its potential in various scientific and industrial applications .

Properties

CAS No.

945612-58-8

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

2-bromo-1-(4-methoxy-3-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C12H15BrO3/c1-8(2)16-12-6-9(10(14)7-13)4-5-11(12)15-3/h4-6,8H,7H2,1-3H3

InChI Key

QQXPFRSHZAMRFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)CBr)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.